1-Methyl-5-fluorouracil

Cytotoxicity Fluoropyrimidine Negative Control

Researchers studying 5-fluorouracil mechanisms face false positives from cytotoxic scaffold effects. 1-Methyl-5-fluorouracil solves this with a millimolar IC50 (>1000 µM) vs. low micromolar for 5-FU. - >1000-fold lower cytotoxicity ensures clean negative control data - Defined physicochemical profile (ΔsubH° 116 kJ/mol) distinct from 5-FU - Suitable as LC-MS internal standard or supramolecular building block - 97% purity, available for immediate research use

Molecular Formula C5H5FN2O2
Molecular Weight 144.1 g/mol
CAS No. 155-16-8
Cat. No. B3048072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-fluorouracil
CAS155-16-8
Molecular FormulaC5H5FN2O2
Molecular Weight144.1 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)NC1=O)F
InChIInChI=1S/C5H5FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
InChIKeyPPCVYQHUOMISIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-fluorouracil: Negative Control and Physicochemical Properties


1-Methyl-5-fluorouracil (1-Me-5-FU; C5H5FN2O2; MW: 144.10) is a synthetic fluorinated pyrimidine derivative, distinguished from its parent compound, 5-fluorouracil (5-FU), by the presence of a methyl group at the N1 position of the uracil ring [1]. This structural modification fundamentally alters its biological profile, rendering it largely inert as a direct cytotoxic agent, and thus it is primarily recognized as a critical 'negative control' molecule in fluoropyrimidine pharmacology and as a building block for chemical synthesis .

1-Methyl-5-fluorouracil: Why It Cannot Be Substituted


In contrast to the therapeutically active 5-FU, 1-methyl-5-fluorouracil possesses a unique, functionally inert biological profile, exhibiting an IC50 in the millimolar range in colorectal cancer cell lines compared to the low micromolar potency of 5-FU . Its physicochemical properties, such as a significantly lower standard sublimation enthalpy (ΔsubH° (298 K) = 116 ± 2 kJ/mol) than 5-FU (154 ± 5 kJ/mol), demonstrate that the N1-methylation profoundly alters intermolecular interactions and phase behavior [1]. These fundamental differences in both biological activity and physical properties mean that this compound is not a functional analog of 5-FU and cannot be substituted by it or other methylated derivatives like 1,3-dimethyl-5-fluorouracil in applications requiring a defined, inactive fluoropyrimidine scaffold.

1-Methyl-5-fluorouracil: Comparative Evidence Profile


Cytotoxic Potency vs. 5-Fluorouracil

The N1-methylation of 5-fluorouracil results in a profound loss of direct cytotoxic activity. In standard MTT assays against colorectal cancer cell lines (HT-29 or HCT-116), 1-methyl-5-fluorouracil displays an IC50 > 1000 µM, whereas 5-fluorouracil exhibits an IC50 in the range of 1–10 µM . This difference of approximately two to three orders of magnitude firmly establishes 1-Me-5-FU as a biologically inert comparator.

Cytotoxicity Fluoropyrimidine Negative Control

Sublimation Enthalpy vs. 5-Fluorouracil

Methylation at the N1 position significantly alters intermolecular forces in the solid state, as evidenced by vapor pressure measurements. The standard sublimation enthalpy, ΔsubH° at 298 K, for 1-methyl-5-fluorouracil is 116 ± 2 kJ/mol, which is 38 kJ/mol lower than that of 5-fluorouracil (154 ± 5 kJ/mol) [1]. This represents a 25% reduction in the energy required for sublimation.

Thermodynamics Sublimation Material Properties

Sublimation Entropy vs. 5-Fluorouracil

The reduction in sublimation enthalpy is accompanied by a significant change in entropy. The standard sublimation entropy, ΔsubS° at 298 K, for 1-methyl-5-fluorouracil is 203 ± 4 J·K⁻¹·mol⁻¹, which is 56 J·K⁻¹·mol⁻¹ lower than that of 5-fluorouracil (259 ± 8 J·K⁻¹·mol⁻¹) [1].

Thermodynamics Sublimation Material Properties

Molecular Recognition with Purine Analog

X-ray crystallography reveals that 1-methyl-5-fluorouracil and 9-ethyl-2-aminopurine form a 1:1 planar hydrogen-bonded complex in the solid state, a configuration that closely resembles the Watson-Crick base pairing found in DNA [1]. This specific, structurally defined interaction is not observed with unsubstituted 5-FU in an identical complex under these conditions.

Structural Biology Hydrogen Bonding Crystallography

Chemical Purity for Research Applications

1-Methyl-5-fluorouracil is commercially available for research purposes with a specified purity of 97% . This defined purity level, coupled with its well-characterized identity, makes it suitable for use as an analytical standard, a synthetic building block, or a negative control, where a defined, non-potent composition is required.

Chemical Synthesis Analytical Standard Purity

1-Methyl-5-fluorouracil: Research Applications


Negative Control in Fluoropyrimidine Research

1-Methyl-5-fluorouracil serves as an ideal negative control in cellular and biochemical assays investigating the mechanism of action of 5-FU and its analogs. Its demonstrated >1000-fold lower cytotoxicity (IC50 > 1000 µM vs. 1-10 µM for 5-FU ) ensures that any observed biological effect in an experiment can be confidently attributed to the active fluoropyrimidine and not to a nonspecific scaffold effect. This is essential for validating target engagement and pathway analysis in cancer research .

Internal Standard for 5-FU Bioanalysis

Given its structural similarity to 5-FU but distinct physical properties (e.g., lower sublimation enthalpy, 116 vs. 154 kJ/mol for 5-FU [1]), 1-Me-5-FU is a valuable candidate for use as an internal standard in LC-MS or GC-MS methods for quantifying 5-FU and its metabolites in biological matrices. Its commercial availability at a defined purity (97%) and its well-separated chromatographic behavior from 5-FU facilitate accurate and precise measurements in pharmacokinetic and therapeutic drug monitoring studies.

Co-crystal Engineering Template

The ability of 1-methyl-5-fluorouracil to form a specific, Watson-Crick-like hydrogen-bonded complex with 9-ethyl-2-aminopurine in the solid state [2] demonstrates its utility as a supramolecular building block. Researchers in crystal engineering and materials science can exploit this defined molecular recognition property to design and synthesize novel co-crystals, potentially for modifying the physical properties of active pharmaceutical ingredients or for creating functional materials with predictable architectures [2].

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